

Spectroscopic Profile of 2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4,6-dimethoxybenzoic acid** ($C_9H_{11}NO_4$, Molecular Weight: 197.19 g/mol).^[1] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted data and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of **2-Amino-4,6-dimethoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **2-Amino-4,6-dimethoxybenzoic acid** are not readily available, predicted data and the analysis of similar compounds can provide a reliable estimation of the expected chemical shifts.

1H NMR (Proton NMR) Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted 1H NMR Spectroscopic Data for **2-Amino-4,6-dimethoxybenzoic acid**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|-----------------|-------------|------------------------|
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.0 - 6.2 | Doublet | 1H | Aromatic H (H-5) |
| ~5.8 - 6.0 | Doublet | 1H | Aromatic H (H-3) |
| ~4.5 - 5.5 | Singlet (broad) | 2H | -NH ₂ |
| ~3.8 | Singlet | 3H | -OCH ₃ (C4) |
| ~3.7 | Singlet | 3H | -OCH ₃ (C6) |

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-4,6-dimethoxybenzoic acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------|
| ~170 | -COOH |
| ~160 - 165 | C4, C6 |
| ~150 | C2 |
| ~100 | C1 |
| ~90 - 95 | C3, C5 |
| ~55 | -OCH ₃ |

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2-Amino-4,6-dimethoxybenzoic acid**

| Wavenumber (cm ⁻¹) | Description |
|--------------------------------|--|
| ~3400 - 3200 | N-H stretch (Amino group) |
| ~3300 - 2500 | O-H stretch (Carboxylic acid) |
| ~1700 - 1680 | C=O stretch (Carboxylic acid) |
| ~1620 - 1580 | N-H bend (Amino group), C=C stretch (Aromatic) |
| ~1300 - 1000 | C-O stretch (Ethers) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **2-Amino-4,6-dimethoxybenzoic acid**

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 197 | High | [M] ⁺ (Molecular Ion) |
| 180 | Moderate | [M - NH ₃] ⁺ |
| 152 | Moderate | [M - COOH] ⁺ |
| 137 | Moderate | [M - COOH - CH ₃] ⁺ |

Note: Fragmentation patterns are predicted and may vary depending on the ionization method.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. These methods are standard for the analysis of solid organic compounds.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Amino-4,6-dimethoxybenzoic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - 1H NMR: A one-dimensional proton spectrum is acquired.
 - ^{13}C NMR: A one-dimensional carbon spectrum is acquired with proton decoupling.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal is collected, followed by the spectrum of the sample over the range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

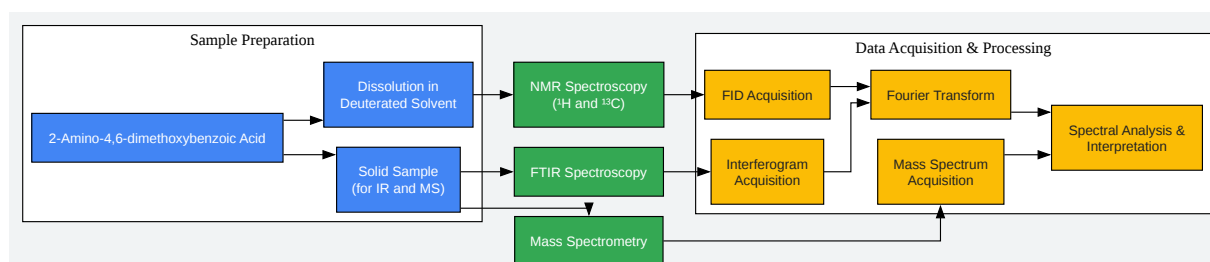
Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) is commonly used to generate ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4,6-dimethoxybenzoic acid**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 2-Amino-4,6-dimethoxybenzoic acid | C₉H₁₁NO₄ | CID 11658456 - PubChem [pubchem.ncbi.nlm.nih.gov]
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